N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling reactions: The aromatic rings in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can form strong interactions with target proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(3-chlorophenyl)-benzamide
- 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Uniqueness
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both a chlorophenyl group and a difluorobenzene ring, which confer distinct chemical properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYEDATZQXPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.